

A Comparative Guide to TREK Channel Activation: ML335 versus Arachidonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CHET3**

Cat. No.: **B15572639**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TWIK-related K⁺ (TREK) channels, specifically TREK-1 and TREK-2, are members of the two-pore domain potassium (K2P) channel family. These channels are crucial in regulating cellular excitability and are considered promising therapeutic targets for various conditions, including pain, depression, and neurodegenerative diseases. This guide provides a detailed comparison of two distinct activators of TREK channels: the synthetic small molecule ML335 and the endogenous polyunsaturated fatty acid, Arachidonic Acid (AA).

Initially, a comparison between **CHET3** and ML335 was proposed. However, our research indicates that **CHET3** is a selective activator of TASK-3 and TASK-1 containing K2P channels, with no reported activity on TREK channels.^[1] Therefore, to provide a relevant and valuable comparison for researchers focused on TREK channel activation, this guide will focus on ML335 and the well-established natural TREK channel activator, Arachidonic Acid.

This document will delve into their mechanisms of action, present quantitative data on their efficacy, provide detailed experimental protocols for their use in activation studies, and visualize the pertinent signaling pathways and experimental workflows.

Mechanism of Action

ML335: This synthetic compound acts as a selective activator of both TREK-1 and TREK-2 channels.^{[2][3]} Its mechanism involves direct binding to a specific "K2P modulator pocket" located at the interface of the first pore helix (P1) and the fourth transmembrane helix (M4).^[4] By occupying this pocket, ML335 acts as a molecular wedge, stabilizing the open conformation of the channel's C-type gate and thereby increasing potassium ion efflux.^{[4][5]} This leads to hyperpolarization of the cell membrane and a reduction in neuronal excitability.^[6]

Arachidonic Acid (AA): As an endogenous polyunsaturated fatty acid, AA activates TREK-1 and TREK-2 channels through a mechanism that is believed to be either a direct interaction with the channel protein or through modifications of the lipid bilayer, or a combination of both.^{[6][7]} The C-terminal domain of the TREK-1 channel is a critical region for its activation by AA, and this region also integrates signals from mechanical stretch and intracellular pH changes.^[8] The activation of TREK-1 by AA leads to an increase in potassium conductance, resulting in membrane hyperpolarization.^[2]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for ML335 and Arachidonic Acid in activating TREK-1 and TREK-2 channels.

Parameter	ML335	Arachidonic Acid
Target Channels	TREK-1 (K2P2.1) & TREK-2 (K2P10.1)	TREK-1 (K2P2.1) & TREK-2 (K2P10.1)
EC50 for TREK-1	14.3 μ M[2][3]	~1-10 μ M (Concentration-dependent activation observed, specific EC50 values vary across studies)
EC50 for TREK-2	5.2 μ M[2][3]	Potent activator, though specific EC50 values are not consistently reported.
Selectivity	Selective for TREK-1 and TREK-2 over other K2P channels like TRAAK.[2]	Activates other K2P channels, such as TRAAK, and has broad physiological effects.
Nature of Compound	Synthetic small molecule	Endogenous polyunsaturated fatty acid

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TREK Channel Activation

This protocol is a generalized method for assessing the activation of TREK channels by ML335 or Arachidonic Acid in a mammalian cell line (e.g., HEK293) transiently expressing the channel of interest.

I. Cell Preparation:

- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Transiently transfect the cells with a plasmid encoding the human TREK-1 or TREK-2 channel using a suitable transfection reagent. A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

- Plate the transfected cells onto glass coverslips 24 hours before the experiment.

II. Solutions:

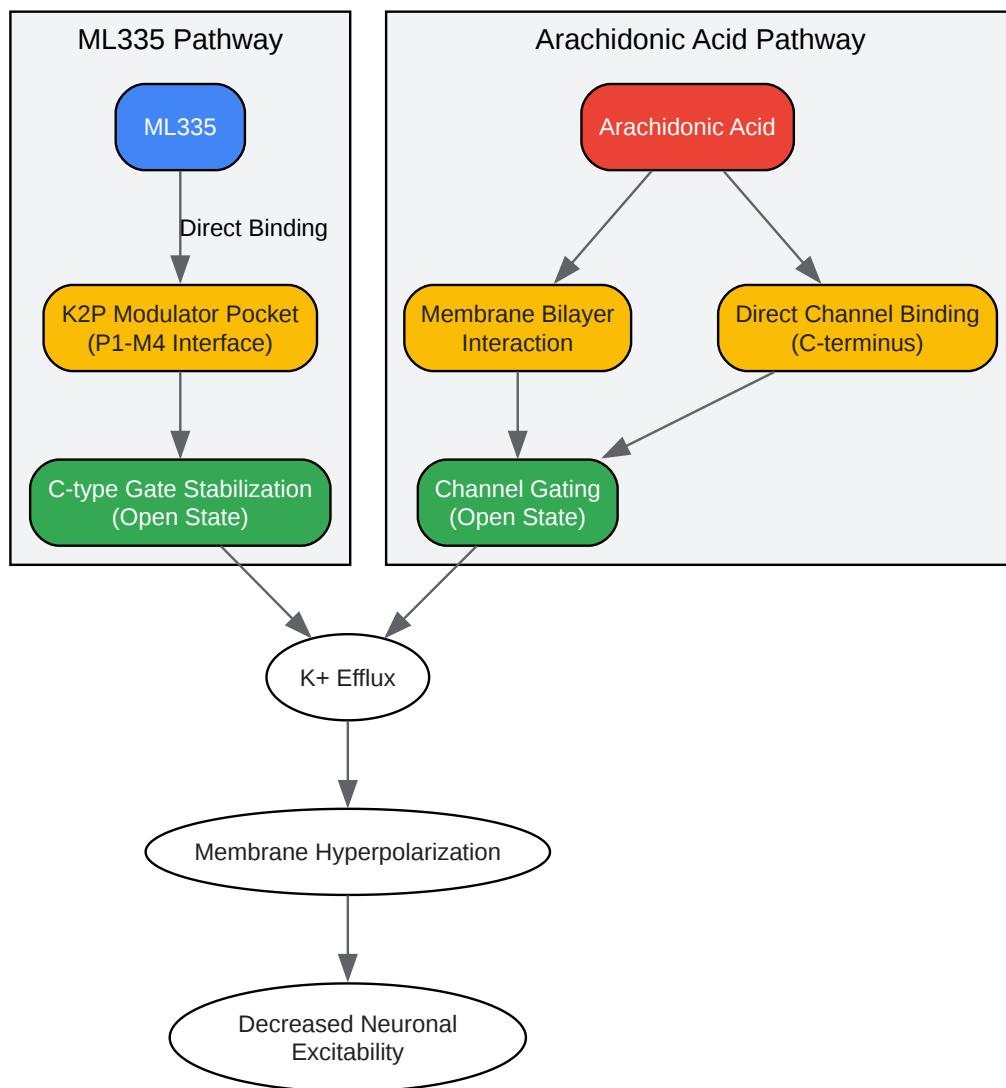
- External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
- Compound Stock Solutions:

- ML335: Prepare a 10 mM stock solution in DMSO.
- Arachidonic Acid: Prepare a 100 mM stock solution in ethanol. Protect from light and oxidation.

III. Recording Procedure:

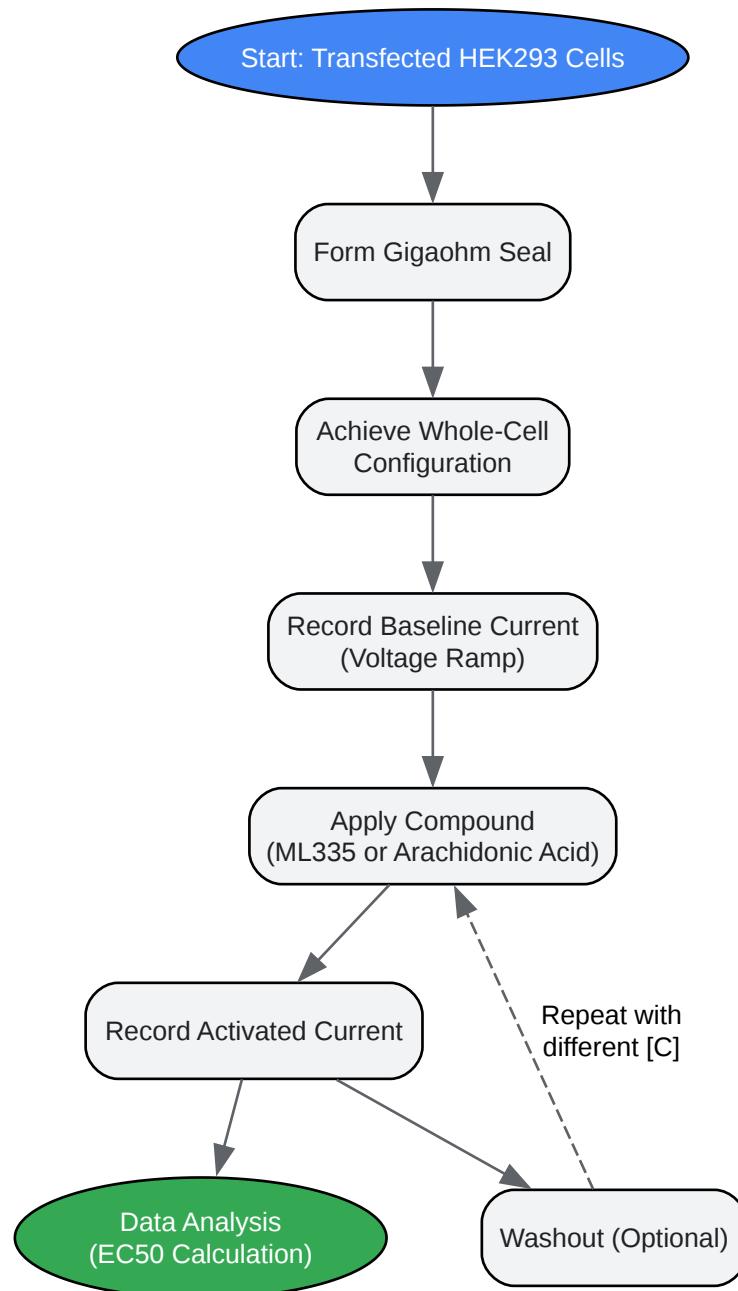
- Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Approach a single, fluorescently identified cell with the patch pipette and form a gigaohm seal (>1 GΩ).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.
- Apply a voltage ramp protocol (e.g., from -100 mV to +50 mV over 500 ms) to elicit TREK channel currents.
- Establish a stable baseline recording for at least 3-5 minutes.

- Apply the test compound (ML335 or Arachidonic Acid) at the desired concentration by adding it to the perfusion system. For Arachidonic Acid, it is crucial to use a carrier protein like fatty-acid-free BSA to improve solubility and delivery.
- Record the current for 5-10 minutes to observe the full effect of the compound.
- To determine the dose-response relationship, apply increasing concentrations of the compound, with washout periods in between if the effect is reversible.


IV. Data Analysis:

- Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after compound application.
- Calculate the fold activation by dividing the current in the presence of the compound by the baseline current.
- Plot the fold activation against the compound concentration and fit the data with a Hill equation to determine the EC50 value.

Visualizations


Signaling Pathways and Experimental Workflow

Signaling Pathway for TREK Channel Activation

[Click to download full resolution via product page](#)

Caption: Signaling pathways for TREK channel activation by ML335 and Arachidonic Acid.

Experimental Workflow: Whole-Cell Patch-Clamp

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Arachidonic Acid Directly Activates the Human DP2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reciprocal Regulation of TREK-1 Channels by Arachidonic Acid and CRH in Mouse Corticotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-pore domain potassium channel TREK-1 contributes to arachidonic acid-induced Ca²⁺ signaling in human fibroblast-like synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An intracellular proton sensor commands lipid- and mechano-gating of the K⁺ channel TREK-1 | The EMBO Journal [link.springer.com]
- 5. The lipid-activated two-pore domain K⁺ channel TREK-1 is resistant to hypoxia: implication for ischaemic neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechano- or acid stimulation, two interactive modes of activation of the TREK-1 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Arachidonic acid and ion channels: an update - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to TREK Channel Activation: ML335 versus Arachidonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15572639#chet3-versus-ml335-for-trek-channel-activation-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com